molecular formula C21H20N2O4 B5176970 N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine

N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine

Cat. No. B5176970
M. Wt: 364.4 g/mol
InChI Key: NETIGGWXLDBVIB-OBMWWMMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine, also known as CPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPAA is a derivative of beta-alanine and cinnamic acid, which are both naturally occurring compounds.

Scientific Research Applications

N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine has been studied for its potential applications in various fields, including cancer research, drug discovery, and materials science. In cancer research, N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine has also been studied as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In materials science, N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine is not fully understood, but it is believed to be due to its ability to interact with proteins and enzymes in cells. N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine has been shown to inhibit the activity of several enzymes, including histone deacetylases and matrix metalloproteinases, which are involved in cancer progression and metastasis. N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine has also been shown to modulate the activity of ion channels in neurons, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine has been shown to have several biochemical and physiological effects in cells and organisms. In cancer cells, N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of genes involved in cancer progression. In neurons, N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine has been shown to modulate the activity of ion channels, which may contribute to its potential therapeutic effects in neurodegenerative diseases. N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine is also relatively easy to synthesize, which makes it accessible to researchers. However, N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine has some limitations for lab experiments, including its low solubility in water, which may limit its bioavailability in cells and organisms. N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine also has limited toxicity data, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine. One direction is to further investigate its potential applications in cancer research and drug discovery. Another direction is to study its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine could be used as a building block for the synthesis of novel materials with unique properties. Further research is needed to fully understand the mechanism of action of N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine and its potential applications in various fields.

Synthesis Methods

N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine can be synthesized by the reaction of cinnamic acid with glycine and acetyl chloride in the presence of a catalyst. The resulting product is then reacted with beta-alanine to form N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine. This method has been optimized to yield high purity and high yield of N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine.

properties

IUPAC Name

3-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-19(12-11-16-7-3-1-4-8-16)23-18(15-17-9-5-2-6-10-17)21(27)22-14-13-20(25)26/h1-12,15H,13-14H2,(H,22,27)(H,23,24)(H,25,26)/b12-11+,18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETIGGWXLDBVIB-OBMWWMMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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